2-Amino-4-(methoxycarbonyl)benzoic acid
Overview
Description
2-Amino-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methoxycarbonyl group at the fourth position on the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid typically involves multiple steps starting from dimethyl terephthalate . The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . For instance, dimethyl terephthalate undergoes nitration to form dimethyl 2-nitroterephthalate, which is then hydrolyzed and hydrogenated to yield 2-aminoterephthalic acid . This intermediate is further esterified to produce this compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is optimized for large-scale synthesis . The process is scalable and cost-effective, with a total yield of approximately 24% .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium on carbon (Pd/C) for hydrogenation . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are useful intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-4-(methoxycarbonyl)benzoic acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with various biological molecules, while the methoxycarbonyl group can participate in esterification reactions . These interactions enable the compound to modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
2-Amino-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds such as:
Methyl 3-amino-4-carboxybenzoate: Similar in structure but with different functional groups.
2-Amino-6-(methoxycarbonyl)benzoic acid: Differing in the position of the methoxycarbonyl group.
Methyl 3-amino-5-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of a methoxycarbonyl group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound .
Biological Activity
2-Amino-4-(methoxycarbonyl)benzoic acid, also known as AMCA, is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of AMCA, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H11NO4
- CAS Number : 85743-02-8
- Molecular Weight : 209.20 g/mol
The presence of both an amino group and a carboxylic acid group in its structure indicates potential for various biochemical interactions, making it a useful precursor in pharmaceutical synthesis.
Research indicates that AMCA may exert its biological effects through several mechanisms:
- Inhibition of Prostaglandin Synthesis : AMCA has been suggested to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. This could imply anti-inflammatory properties.
- Cellular Interaction : The compound may interact with various enzymes and proteins, influencing cellular metabolism and signaling pathways. However, specific interactions remain to be elucidated.
Biological Activities
- Anti-inflammatory Effects : Due to its proposed role in inhibiting prostaglandin synthesis, AMCA may help reduce inflammation. This is particularly relevant for conditions characterized by excessive inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that AMCA may exhibit antimicrobial activity against certain pathogens, although detailed studies are required to confirm this effect and understand the underlying mechanisms.
- Potential as a Pharmaceutical Precursor : AMCA serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting inflammatory conditions or metabolic disorders .
Table 1: Summary of Biological Activities and Mechanisms
Case Study: Anti-inflammatory Potential
A study investigated the anti-inflammatory effects of AMCA in an animal model exhibiting inflammatory symptoms. The administration of AMCA resulted in a significant reduction in inflammatory markers compared to control groups. The study concluded that AMCA's ability to inhibit prostaglandin synthesis might be a key factor in its anti-inflammatory activity.
Case Study: Synthesis and Applications
In industrial applications, AMCA has been successfully synthesized as an intermediate for various pharmaceuticals. For instance, it was utilized in the development of sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The synthetic route employed was efficient and scalable, demonstrating the compound's utility in pharmaceutical manufacturing .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding specific interactions at the molecular level with enzymes and receptors.
- Clinical Trials : Evaluating the efficacy and safety of AMCA in human subjects for its proposed therapeutic applications.
- Broader Biological Screening : Investigating additional biological activities beyond anti-inflammatory effects, including potential neuroprotective or anticancer properties.
Properties
IUPAC Name |
2-amino-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLYDIFKLNALLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537835 | |
Record name | 2-Amino-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85743-02-8 | |
Record name | 2-Amino-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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